N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Evolution of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds have dominated drug discovery since the early 20th century, with approximately 60% of small-molecule drugs containing at least one heterocyclic ring. The structural versatility of these compounds enables precise modulation of pharmacokinetic and pharmacodynamic properties. For instance, the β-lactam ring in penicillin (a four-membered nitrogen-oxygen heterocycle) revolutionized antibiotic therapy by selectively inhibiting bacterial cell wall synthesis. Similarly, pyrazole derivatives like celecoxib introduced selective cyclooxygenase-2 (COX-2) inhibition, reducing gastrointestinal toxicity compared to non-selective NSAIDs.
The rise of nitrogen-containing heterocycles, such as imidazole and pyridine, further expanded therapeutic applications. Omeprazole, a benzimidazole derivative, exemplifies this trend by targeting gastric proton pumps for ulcer treatment. Modern drug design increasingly employs molecular hybridization (MH), combining heterocyclic motifs to enhance target affinity and reduce off-target effects.
Table 1: Key Heterocyclic Compounds and Their Therapeutic Applications
| Heterocycle | Example Drug | Therapeutic Use |
|---|---|---|
| β-Lactam | Penicillin | Antibacterial |
| Benzimidazole | Omeprazole | Antiulcer |
| Pyrazole | Celecoxib | Anti-inflammatory |
| Benzo[d]thiazole | Tasisulam | Anticancer |
Historical Development of Benzothiazole, Thiazole, and Pyrazole Pharmacophores
Benzothiazole
First synthesized in the late 19th century, benzothiazoles gained prominence in the 1980s with the discovery of their antitumor properties. Tasisulam, a benzo[d]thiazole sulfonamide, demonstrated broad-spectrum anticancer activity by inducing apoptosis via mitochondrial pathways. Structural modifications, such as electron-withdrawing substituents at the 2-position, enhanced metabolic stability and target binding.
Thiazole
Thiazoles emerged as critical scaffolds in antimicrobial therapy. Penicillin’s thiazolidine ring (a fused β-lactam-thiazole system) remains a cornerstone of antibiotic design. Recent derivatives, such as ritonavir’s thiazole moiety, inhibit viral proteases in HIV treatment by coordinating catalytic aspartate residues.
Pyrazole
Pyrazole-based drugs like celecoxib (Celebrex®) revolutionized pain management by selectively inhibiting COX-2. The 1,3-dipolar cycloaddition reaction, developed in the 1960s, enabled efficient pyrazole synthesis, facilitating large-scale production of analogs with tuned electronic profiles.
Emergence of Hybrid Molecules as Therapeutic Agents
Molecular hybridization (MH) merges pharmacophores from distinct drug classes to create multifunctional agents. For example, acyclovir combines a guanine-like purine base with a hydroxymethyl side chain, enhancing antiviral specificity. Hybrids leveraging benzothiazole-thiazole linkages, such as NVP-BKM120, exhibit dual kinase and protease inhibition in cancer therapy.
Key Advantages of Hybridization:
- Synergistic Activity : Combined pharmacophores target multiple pathways (e.g., antimicrobial + anti-inflammatory).
- Enhanced Selectivity : Hybrid structures reduce off-target binding through steric and electronic complementarity.
- Improved ADME : Hybrids often exhibit better solubility and metabolic stability than parent compounds.
Rationale for the Development of N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxamide
This hybrid compound unites three pharmacologically validated heterocycles:
- Benzo[d]thiazole : Imparts anticancer activity via topoisomerase inhibition and intercalation.
- Thiazole : Enhances antimicrobial efficacy through metal chelation and membrane disruption.
- Pyrazole : Provides anti-inflammatory effects via COX-2/PGE2 pathway modulation.
Table 2: Pharmacophoric Contributions in the Hybrid Molecule
| Pharmacophore | Role | Structural Contribution |
|---|---|---|
| Benzo[d]thiazole | DNA intercalation | Planar aromatic system |
| Thiazole | Metal coordination | Sulfur and nitrogen lone pairs |
| Pyrazole | Hydrogen bonding | N-H and carbonyl groups |
The methoxy and methyl groups at the pyrazole ring optimize lipophilicity, enhancing blood-brain barrier penetration for potential CNS applications. This strategic design aligns with modern MH principles, aiming to address multifactorial diseases like cancer-associated inflammation.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-21-7-9(14(20-21)23-2)13(22)19-16-18-11(8-24-16)15-17-10-5-3-4-6-12(10)25-15/h3-8H,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOIESWNIIXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity. This suppression prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
The suppression of COX enzymes by this compound affects the arachidonic acid pathway. This results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are lipid compounds that play a significant role in inflammation and pain signaling.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole and pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C_{16}H_{14}N_{4}O_{2}S_{2}
- IUPAC Name: this compound
- Key Functional Groups: Benzothiazole, thiazole, methoxy, and pyrazole moieties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole and pyrazole derivatives for their in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Thiazole and pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes and pathways involved in tumor growth. For example, certain derivatives have been reported to exhibit IC50 values less than 2 μg/mL against various cancer cell lines, suggesting strong cytotoxic activity .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, the compound's structural components suggest potential anti-inflammatory effects. Studies on related thiazole compounds have revealed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A recent study synthesized a series of thiazole-bearing pyrazole derivatives, including this compound. The antimicrobial evaluation showed that these compounds were effective against a range of bacterial strains. The time-kill assay further confirmed their bactericidal activity, providing insights into their potential therapeutic applications in treating infections caused by resistant bacteria .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in combating viral infections. For instance, derivatives of benzimidazole have shown significant activity against hepatitis C virus (HCV), with some compounds exhibiting EC50 values as low as 0.007 nM, indicating strong antiviral potency . The structural similarity to the target compound suggests that it may also possess antiviral properties.
Anti-inflammatory Activity
Compounds in the pyrazole class have been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in mediating inflammation. For example, a series of substituted pyrazoles demonstrated notable COX-2 inhibition, making them potential candidates for anti-inflammatory therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their stability .
Study on Anticancer Activity
A study investigated the cytotoxic effects of various pyrazole derivatives against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant apoptosis-inducing properties in human cancer cells, suggesting potential applications in cancer therapy .
Evaluation of Antioxidant Activity
Another research effort focused on the antioxidant capabilities of pyrazole derivatives, which are crucial for mitigating oxidative stress-related diseases. The compounds were tested for their ability to scavenge free radicals, with promising results indicating a protective effect on cellular components .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with other benzothiazole-containing derivatives but exhibits distinct functionalization. Below is a comparative analysis with a structurally related compound from recent literature:
Key Differences and Implications
Core Heterocycles :
- The target compound uses a thiazole-pyrazole scaffold, whereas the patented analog incorporates coumarin-benzimidazole motifs. The thiazole-pyrazole system may enhance metabolic stability compared to the coumarin-based structure, which is prone to photodegradation .
Functional Groups :
- The 3-methoxy-1-methylpyrazole group in the target compound introduces steric and electronic effects distinct from the benzimidazole-acetamide chain in the patent derivative. This could modulate target binding (e.g., kinase inhibition vs. DNA intercalation).
Biological Activities :
- The patented compound demonstrates broad-spectrum activity against microbial pathogens (e.g., Mycobacterium tuberculosis, Plasmodium falciparum) and fungi, attributed to its coumarin-benzimidazole moiety’s DNA-binding and reactive oxygen species (ROS)-scavenging properties . In contrast, the target compound’s pyrazole-carboxamide group may favor kinase or enzyme inhibition pathways, though empirical data are lacking.
Pharmacokinetic Profiles :
- The methyl and methoxy substituents in the pyrazole ring of the target compound likely improve lipophilicity and bioavailability compared to the polar acetamide linkage in the patent derivative.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and its analogs?
- Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including:
- Amide coupling : Acid derivatives (e.g., pyrazole-4-carboxylic acid) are activated using reagents like HATU or EDCI and coupled with amines (e.g., thiazole-amine derivatives) under nitrogen atmosphere .
- Thiazole ring formation : Cyclization of thioamide precursors with α-haloketones or via Hantzsch thiazole synthesis, often in ethanol or THF with catalytic acetic acid .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or preparative TLC is used, with final purity assessed by HPLC (>98% purity) and structural confirmation via / NMR and HRMS .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer:
- Spectroscopy : NMR (400–600 MHz) identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in thiazole/benzothiazole rings at δ 7.2–8.5 ppm). NMR confirms carbonyl carbons (~165–170 ppm) .
- Mass spectrometry : HRMS (ESI-TOF) matches theoretical m/z values within 2 ppm error .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>98%) with retention times consistent across batches .
Q. What solvents and reaction conditions are optimal for its stability during synthesis?
- Methodological Answer:
- Reaction solvents : Ethanol, THF, or DMF under nitrogen to prevent oxidation of sulfur-containing moieties (e.g., thiazole rings) .
- Temperature : Reflux (70–80°C) for cyclization steps; room temperature for coupling reactions to avoid decomposition .
- Workup : Acidic/basic extraction (e.g., NaHCO for removing unreacted amines) followed by drying over NaSO .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of thiazole-pyrazole hybrids be addressed?
- Methodological Answer: Low yields (e.g., 6–39% in ) arise from steric hindrance in coupling steps or side reactions. Mitigation strategies include:
- Optimizing stoichiometry : Use 1.2–1.5 equivalents of amine to drive amide coupling to completion .
- Alternative catalysts : CuI/proline systems for azide-alkyne cycloadditions or Pd-based catalysts for Suzuki-Miyaura cross-couplings to improve efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer:
- Quantum chemical calculations : Predict reactivity of substituents (e.g., trifluoromethyl groups for lipophilicity) using DFT to model transition states .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of analogs with strong binding (e.g., π-π stacking with benzothiazole moieties) .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible routes for novel analogs (e.g., substituting pyrazole with triazole rings) .
Q. How should contradictory spectral data be resolved during structural elucidation?
- Methodological Answer: Contradictions (e.g., unexpected NMR splitting) require:
- 2D NMR : HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Isotopic labeling : -labeling to confirm nitrogen environments in benzothiazole rings .
- X-ray crystallography : Resolve absolute configuration for chiral centers (e.g., stereochemistry at pyrazole substituents) .
Q. What strategies improve regioselectivity in thiazole functionalization?
- Methodological Answer:
- Directing groups : Use electron-withdrawing groups (e.g., nitro) on benzothiazole to direct electrophilic substitution to the 4-position .
- Cross-coupling : Pd-catalyzed C-H activation with aryl halides for selective thiazole C-5 functionalization .
- Protection/deprotection : Temporarily protect reactive sites (e.g., methoxy groups with TBS) during alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
